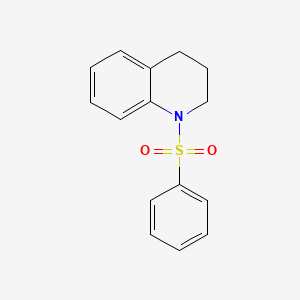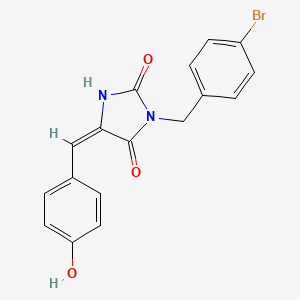
ethyl (4-sec-butylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-sec-butylphenyl)carbamate, also known as EBC, is a chemical compound that has been widely used in the field of science and research. This compound is commonly used as a preservative in various products, including cosmetics, pharmaceuticals, and food items. The purpose of
Mecanismo De Acción
The mechanism of action of ethyl (4-sec-butylphenyl)carbamate involves its ability to inhibit the growth and reproduction of microorganisms, including bacteria and fungi. This compound works by disrupting the cell membrane of microorganisms, leading to their death. Additionally, this compound has been found to have antioxidant properties, which may contribute to its preservative effects.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity and is considered safe for use in scientific research. However, studies have shown that this compound may have some biochemical and physiological effects on living organisms. For example, this compound has been found to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that plays a role in the nervous system. This compound has also been found to have an effect on the liver, causing an increase in liver enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl (4-sec-butylphenyl)carbamate is its effectiveness in preventing microbial growth and maintaining the stability of biological samples. This compound is also relatively inexpensive and easy to use. However, this compound has some limitations in lab experiments. For example, this compound may interfere with certain analytical techniques, such as enzyme assays, and may affect the results of experiments. Additionally, this compound may have some effects on living organisms, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on ethyl (4-sec-butylphenyl)carbamate. One area of research is the development of new preservatives that are more effective and have fewer side effects than this compound. Another area of research is the investigation of the biochemical and physiological effects of this compound on living organisms, including the mechanisms of action and the potential for toxicity. Additionally, research could focus on the optimization of this compound synthesis methods to improve the yield and purity of the compound.
Conclusion
In conclusion, this compound is a widely used preservative in scientific research that has been found to be effective in preventing microbial growth and maintaining the stability of biological samples. The synthesis method of this compound involves the reaction between 4-sec-butylphenol and ethyl chloroformate in the presence of a base. This compound works by disrupting the cell membrane of microorganisms, leading to their death. This compound has minimal toxicity and is considered safe for use in scientific research. However, this compound may have some biochemical and physiological effects on living organisms, which may limit its use in certain types of experiments. There are several future directions for research on this compound, including the development of new preservatives and the investigation of the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of ethyl (4-sec-butylphenyl)carbamate involves the reaction between 4-sec-butylphenol and ethyl chloroformate in the presence of a base, such as sodium hydroxide. The reaction results in the formation of this compound, which is then purified through crystallization.
Aplicaciones Científicas De Investigación
Ethyl (4-sec-butylphenyl)carbamate has been widely used in scientific research as a preservative for biological samples, including blood, urine, and tissue samples. It is also used in the preservation of bacterial cultures and in the preparation of laboratory reagents. This compound has been found to be effective in preventing microbial growth and maintaining the stability of samples for extended periods.
Propiedades
IUPAC Name |
ethyl N-(4-butan-2-ylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(3)11-6-8-12(9-7-11)14-13(15)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWVUSOLYGNTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)

![{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
![1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)
![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)
![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)
![2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)
![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)
![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)

![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)
